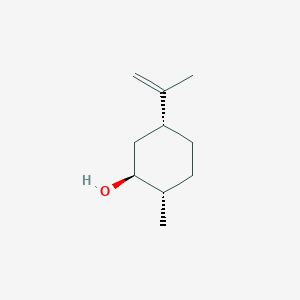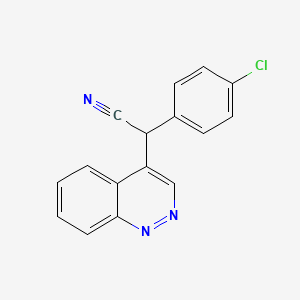![molecular formula C10H7NO2 B1175428 3,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2(6),4,8-tetraene CAS No. 17965-50-3](/img/structure/B1175428.png)
3,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2(6),4,8-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Cyclopenta[2,1-b:3,4-c’]dithiophene is a heterocyclic compound that has gained significant attention in the field of organic electronics. This compound is characterized by its rigid coplanar structure, which favors π-π intermolecular interactions, making it an excellent electron-donating material . It has been widely used as a building block for organic field-effect transistors and organic photovoltaics due to its favorable electronic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Cyclopenta[2,1-b:3,4-c’]dithiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-dithiane-2,5-diol with a suitable cyclopentadiene derivative in the presence of a strong acid catalyst . The reaction conditions often require elevated temperatures and inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 4H-Cyclopenta[2,1-b:3,4-c’]dithiophene involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
化学反応の分析
Types of Reactions
4H-Cyclopenta[2,1-b:3,4-c’]dithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under controlled conditions.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
4H-Cyclopenta[2,1-b:3,4-c’]dithiophene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic field-effect transistors and organic photovoltaics due to its excellent electron-donating properties.
Polymer Science: Incorporated into conjugated polymers to enhance their electronic properties and stability.
Material Science: Utilized in the development of high-performance materials for optoelectronic devices.
作用機序
The mechanism by which 4H-Cyclopenta[2,1-b:3,4-c’]dithiophene exerts its effects is primarily through its ability to facilitate π-π stacking interactions. This enhances the charge transport properties of materials in which it is incorporated. The compound interacts with molecular targets such as electron acceptors in organic photovoltaics, facilitating efficient charge separation and transport .
類似化合物との比較
Similar Compounds
- 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene
- 4H-Dithieno[3,2-b:2’,3’-d]silol
- Cyclopenta[1,2-b:5,4-b’]dithiophene
Uniqueness
4H-Cyclopenta[2,1-b:3,4-c’]dithiophene is unique due to its specific structural configuration, which provides a balance between rigidity and flexibility, enhancing its electronic properties. Compared to similar compounds, it offers better solubility and processability, making it more suitable for various applications in organic electronics .
特性
CAS番号 |
17965-50-3 |
|---|---|
分子式 |
C10H7NO2 |
分子量 |
0 |
IUPAC名 |
3,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2(6),4,8-tetraene |
InChI |
InChI=1S/C9H6S2/c1-2-11-9-6(1)3-7-4-10-5-8(7)9/h1-2,4-5H,3H2 |
SMILES |
C1C2=C(C3=CSC=C31)SC=C2 |
同義語 |
4H-Cyclopenta[2,1-b:3,4-c/']dithiophene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid](/img/structure/B1175367.png)
![5-Methoxy-8-methylpyrazino[2,3-d]pyridazine](/img/structure/B1175368.png)
